molecular formula C6H11NO B12284983 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B12284983
M. Wt: 113.16 g/mol
InChI Key: AHVAATWZOGWTOX-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[211]hexan-4-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves the formation of the bicyclic ring system through photochemical [2+2] cycloaddition reactions. This method allows for the efficient construction of the bicyclic framework . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require specialized equipment to handle large-scale photochemical reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the IRAK4 pathway, which is involved in inflammatory responses . The compound’s unique structure allows it to fit into the active sites of target proteins, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-oxabicyclo[211]hexan-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C6H11NO/c1-5-2-6(7,3-5)4-8-5/h2-4,7H2,1H3

InChI Key

AHVAATWZOGWTOX-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CO2)N

Origin of Product

United States

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